molecular formula C12H18ClN B13312103 (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine

(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine

Cat. No.: B13312103
M. Wt: 211.73 g/mol
InChI Key: NLUOLCYBUFDXHX-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine (C₁₂H₁₈ClN, molecular weight: 211.73 g/mol) is a secondary amine featuring a butan-2-yl group attached to a 1-(2-chlorophenyl)ethyl backbone . The 2-chlorophenyl substituent introduces aromaticity and electron-withdrawing properties, while the butan-2-yl group contributes aliphatic flexibility. This compound is listed in supplier catalogs but lacks extensive experimental data in the provided evidence.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H18ClN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3

InChI Key

NLUOLCYBUFDXHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine typically involves the reaction of 2-chlorophenylacetonitrile with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but preliminary research suggests involvement in neurotransmitter regulation and anti-inflammatory pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine C₁₂H₁₈ClN 211.73 Butan-2-yl, 2-chlorophenyl Likely moderate lipophilicity due to aliphatic chain
4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol C₁₂H₁₈ClNO 227.74 Hydroxyl group, 2-chlorophenyl Increased polarity and H-bonding potential
Benzyl-[1-(2-chlorophenyl)ethyl]amine C₁₅H₁₆ClN 245.75 (estimated) Benzyl, 2-chlorophenyl Higher lipophilicity due to aromatic benzyl group
L 745,870 (Dopamine D4 antagonist) C₁₆H₁₅ClN₄ 298.77 Chlorophenyl, piperazine High D4 receptor affinity (Ki = 2.5 nM)
Key Observations:
  • Lipophilicity : The benzyl analog (C₁₅H₁₆ClN) is more lipophilic than the butan-2-yl derivative due to its aromatic substituent, which may enhance membrane permeability .
  • Polarity: The hydroxylated analog (C₁₂H₁₈ClNO) exhibits greater polarity, likely improving aqueous solubility compared to the parent compound .

Biological Activity

(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine is a compound belonging to the class of substituted amines, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a butan-2-yl group attached to a 1-(2-chlorophenyl)ethylamine moiety. The presence of the chlorophenyl group suggests potential interactions with various biological receptors, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC12H16ClN
Molecular Weight221.72 g/mol
Structural FormulaStructure

The mechanism of action of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine is believed to involve its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in mood regulation and various neuropsychiatric disorders.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antidepressant Effects : Similar compounds have shown potential antidepressant properties by enhancing serotonergic and dopaminergic signaling .
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Neuroprotective Properties : Studies have indicated that related compounds may protect neuronal cells from oxidative stress, thereby offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Aggarwal et al. (2011) synthesized derivatives similar to (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine and tested their efficacy against various bacterial strains. Compounds with chlorophenyl substitutions showed MIC values as low as 16 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus, indicating strong antibacterial properties .
  • Neuropharmacological Study : In a neuropharmacological assessment, compounds related to (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine were evaluated for their effects on serotonin release in rat models. Results indicated that these compounds could significantly enhance serotonin levels, supporting their potential use in treating depression .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine:

  • Binding Affinity : The compound exhibits a high binding affinity for serotonin receptors, which may explain its antidepressant effects. This was demonstrated through radiolabeled binding assays.
  • In Vivo Efficacy : Animal models treated with (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine showed improved behavioral outcomes in depression-like tests, suggesting its potential as a therapeutic agent.

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